
Antibiotic DC 81
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic DC 81, also known as DC 81, is an antitumor antibiotic produced by Streptomyces species . It belongs to the class of pyrrolo[2,1-c][1,4]benzodiazepine (PBD) and acts as a potent inhibitor of nucleic acid synthesis . It specifically recognizes and binds to certain DNA sequences, forming a labile covalent adduct .
Applications De Recherche Scientifique
Synthesis and Characterization
- New Synthesis Routes : Bose, Jones, and Thurston (1992) described two new routes for synthesizing the DNA-binding antitumor antibiotic DC-81, including a novel cyclization process. These methods provided enough quantity for complete characterization and evaluation in DNA-binding and cytotoxicity studies (Bose, Jones, & Thurston, 1992).
Anticancer Effects
- Mitochondria Mediated Apoptosis in Cancer Cells : Hu et al. (2007) demonstrated that a DC-81-indole conjugate agent induced higher cytotoxicity and several features of apoptosis in human melanoma A375 cells compared to DC-81 alone. The study highlighted the involvement of mitochondrial dysfunction in inducing apoptosis (Hu et al., 2007).
- Apoptosis through NF-kappaB and JNK/AP-1 Pathway : A study by Hu et al. (2008) found that DC-81-indole conjugate agent activated apoptotic pathways mediated by mitochondria in human melanoma A375 cells. This research focused on how transcription factors like NF-kappaB and AP-1 are involved in cell cycle regulation and apoptosis (Hu et al., 2008).
- Involvement in Cytotoxicity and Mitochondrial Membrane Potential Variation : Another study by Hu, Wang, Huang, and Yu (2004) reported that DC-81's cytotoxic potential might result from its interaction with DNA, particularly noting changes in mitochondrial membrane potential in A375 cells exposed to a hybrid agent (Hu, Wang, Huang, & Yu, 2004).
Synthesis Improvement and Efficacy
- Facile and Efficient Synthesis : Kamal and Rao (1995) reported an improved, economical, and versatile route to synthesize DC-81 dimers, significantly improving overall yields (Kamal & Rao, 1995).
Additional Studies
- Antibiotic DC-81-Enediyne in Melanoma Cells : Chen et al. (2013) explored the antiproliferative effect of DC-81-enediyne on human melanoma A375 cells, highlighting theinvolvement of reactive oxygen species (ROS) and AP-1 signaling pathways in inducing apoptosis (Chen et al., 2013).
Biological Evaluation in Human Melanoma Cell Lines : Hu, Chen, Wang, and Yu (2003) investigated the cytotoxic potency of a DC-81-indole conjugate in human melanoma cell lines. Their study provided insights into the cytotoxic effects of this hybrid on cancer cells (Hu, Chen, Wang, & Yu, 2003).
Comparative Efficacy and Safety in Melanoma Treatment : Lee et al. (2009) assessed the efficacy and safety of a PBD indole conjugate (IN6CPBD) compared to DC-81 in treating established melanoma metastasis in vivo. They found that IN6CPBD was more effective and had less liver function impairment than DC-81 (Lee et al., 2009).
Mécanisme D'action
Propriétés
Numéro CAS |
81307-24-6 |
|---|---|
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
(6aS)-3-hydroxy-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C13H14N2O3/c1-18-12-5-9-10(6-11(12)16)14-7-8-3-2-4-15(8)13(9)17/h5-8,16H,2-4H2,1H3/t8-/m0/s1 |
Clé InChI |
LQDGLTOVYOUCRG-QMMMGPOBSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)C(=O)N3CCC[C@H]3C=N2)O |
SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)O |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


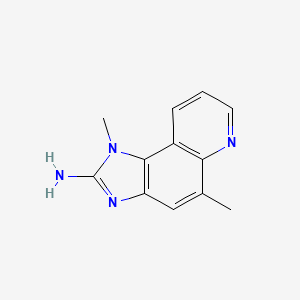
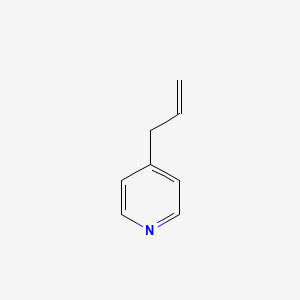
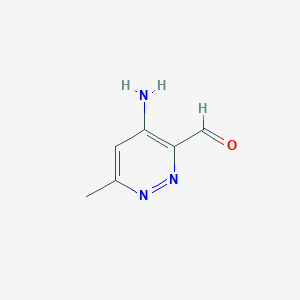
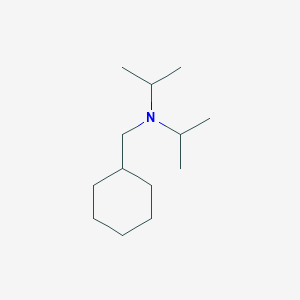
![1,4-Dichloro-5H-pyridazino[4,5-B]indole](/img/structure/B3358561.png)
![1,3,4,10b-Tetrahydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358569.png)
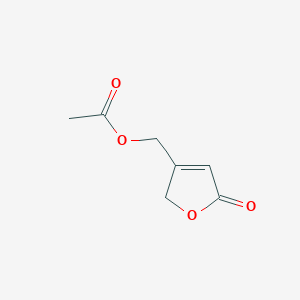


![1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358619.png)

![5-amino-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3358638.png)


